N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H28Cl2N2. It is classified as a piperidine derivative, which is a six-membered heterocyclic amine commonly used in various fields of research due to its unique properties. This compound has gained attention for its potential applications in pharmacology, particularly in studies related to neurotransmitter systems and receptor binding.
This compound is primarily sourced from organic synthesis processes involving piperidine derivatives. It is classified under the category of amines and specifically as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. Its dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.
The synthesis of N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride typically involves the following steps:
In industrial settings, automated reactors are often utilized to ensure consistency and high purity of the final product. Techniques such as crystallization or chromatography may be employed for purification.
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride can participate in various chemical reactions:
The mechanism of action for N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride primarily involves its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. The compound may act as an agonist or antagonist depending on its specific structural conformation and the receptor it interacts with, influencing various physiological responses such as mood regulation and anxiety levels.
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride has several scientific applications:
The construction of enantiomerically pure piperidine rings is fundamental to synthesizing biologically active compounds like N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine. Modern catalytic methods leverage chiral catalysts to install stereocenters with high fidelity. Transition-metal complexes (e.g., Ru-BINAP) enable asymmetric hydrogenation of dihydropyridines, achieving enantiomeric excess (ee) >95% under optimized conditions [3]. This approach circumvents classical resolution limitations, directly yielding chiral piperidine intermediates essential for neurological-targeted molecules. Organocatalysts derived from cinchona alkaloids further facilitate Michael additions to α,β-unsaturated nitro compounds, constructing substituted piperidines with quaternary stereocenters—critical for modulating receptor affinity in histamine H3 antagonists [3] [8].
Table 1: Catalytic Systems for Asymmetric Piperidine Synthesis
Catalyst Type | Substrate Class | ee (%) | Application Relevance |
---|---|---|---|
Ru-(S)-BINAP | 1,2-Dihydropyridine | 98 | Core structure for H3 antagonists |
L-Proline-derived | Enone | 92 | Quaternary center formation |
Pd-Chiral phosphine | Allylic amines | 95 | N-Alkylated piperidine precursors |
Selective N-alkylation of piperidine nitrogen avoids protection/deprotection sequences, streamlining synthesis. Borane-mediated reductive amination permits chemoselective methylation of secondary amines using formaldehyde and NaBH4AcOH, achieving >90% yield for intermediates like N-Methyl-2-(piperidin-1-yl)ethanamine . For unsymmetrical tertiary amines (e.g., target compound), phase-transfer catalysis (PTC) with quaternary ammonium salts enables N-alkylation of piperidine ethylamines with butyl halides in biphasic systems. This method suppresses dialkylation byproducts, crucial for maintaining structural precision [5] [8]. Recent advances employ photoredox catalysis for C–N coupling, facilitating direct alkylation with unactivated halides under mild conditions—ideal for acid-sensitive intermediates [8].
Heterogeneous catalytic hydrogenation provides a scalable route to saturated piperidines. Pyridine substrates undergo hydrogenation over PtO2 or Rh/C at 50–100 psi H2, but stereocontrol remains challenging. Directed hydrogenation using chiral auxiliaries (e.g., (–)-8-phenylmenthol) enforces facial selectivity, yielding cis- or trans-2-substituted piperidines with diastereomeric ratios up to 15:1 [3]. For the target compound’s synthon—2-(piperidin-2-yl)ethylamine—pyridine ethylamine precursors require optimized conditions (e.g., 7-(pyridin-4-yl)heptan-1-ol hydrogenation at 60°C with PtO2) to prevent N-oxidation or over-reduction [3].
Table 2: Hydrogenation Conditions for Piperidine Ring Formation
Substrate | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Ethyl 4-pyridylacetate | PtO2 | 70 | 25 | 92 | Racemic |
2-Vinylpyridine | Rh-(R)-BINAP | 100 | 50 | 85 | 90% ee (R) |
4-(2-Aminoethyl)pyridine | Pd/C | 60 | 80 | 78 | Racemic |
Regiochemical placement of substituents dictates piperidine ring conformation and nucleophilicity. C2-substituted derivatives (e.g., 2-methylpiperidine) exhibit enhanced equatorial preference for N-alkyl groups, stabilizing chair conformations beneficial for receptor binding . Electrophilic reactions (e.g., acylation) at piperidine nitrogen are sterically hindered by C2- or C6-alkyl groups, reducing yields by 40–60% compared to unsubstituted analogs [5] . Conversely, C3-substituted piperidines facilitate lithiation-trapping sequences for side-chain elaboration—enabling synthesis of precursors like N-(2-(piperidin-3-yl)ethyl)butanamines [5]. Molecular modeling confirms C2 substitution imposes torsional strain during ring inversion, influencing the amine’s pKa and salt formation kinetics with HCl—critical for dihydrochloride crystallinity [9].
Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves enantiopure piperidine building blocks. Transesterification of racemic N-Boc-piperidin-3-ol with vinyl acetate affords (S)-alcohols and (R)-acetates with ee >99% and E >200 [3] [8]. For amines, transaminases convert prochiral ketones to (R)- or (S)-piperidinyl amines via PLP-dependent pathways. Recent engineering of Arthrobacter sp. transaminases enables asymmetric amination of 1-Boc-3-piperidone, yielding chiral 3-aminopiperidines—key intermediates for N-functionalized ethylamine chains [8]. Dynamic kinetic resolution (DKR) combines racemization catalysts (e.g., Shvo’s catalyst) with enzymes, converting racemic amines to single enantiomers in >95% yield, streamlining production of stereodefined target molecules [3].
Table 3: Biocatalytic Methods for Chiral Piperidine Synthesis
Enzyme | Substrate | Product Enantiomer | ee (%) | Application |
---|---|---|---|---|
Candida antarctica Lipase B | rac-1-Boc-3-hydroxypiperidine | (S)-Alcohol | 99 | Chiral side-chain precursor |
Engineered transaminase | 1-Boc-3-piperidone | (R)-3-Aminopiperidine | 98 | Amine synthon for N-ethyl linkage |
Acylase I | N-Acetyl-piperidine-2-ethylamine | (S)-Amine | 97 | Direct resolution of target intermediate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1